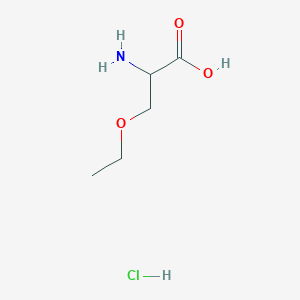

2-Amino-3-ethoxypropanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El clorhidrato de ácido 2-amino-3-etoxipropanoico es un compuesto químico que pertenece a la clase de los aminoácidos. También se conoce como clorhidrato de O-etil-D-serina. Este compuesto se caracteriza por su forma de polvo cristalino blanco y su solubilidad en agua. Tiene un peso molecular de 169.61 g/mol y se utiliza en diversas aplicaciones de investigación científica .

Métodos De Preparación

La síntesis del clorhidrato de ácido 2-amino-3-etoxipropanoico implica varios pasos. Un método común incluye la reacción del cloroacetato de etilo con amoníaco para formar glicolato de etilo, que luego se hace reaccionar con óxido de etileno para producir ácido 2-amino-3-etoxipropanoico. El paso final implica la adición de ácido clorhídrico para formar la sal de clorhidrato .

Los métodos de producción industrial a menudo implican rutas sintéticas similares, pero se optimizan para la producción a gran escala. Estos métodos pueden incluir el uso de catalizadores y condiciones de reacción específicas para aumentar el rendimiento y la pureza .

Análisis De Reacciones Químicas

El clorhidrato de ácido 2-amino-3-etoxipropanoico sufre diversas reacciones químicas, incluyendo:

Oxidación: Este compuesto se puede oxidar para formar los derivados oxo correspondientes.

Reducción: Se puede reducir para formar aminoalcoholes.

Sustitución: Sufre reacciones de sustitución nucleofílica, donde el grupo etoxi puede ser reemplazado por otros nucleófilos.

Hidrólisis: El grupo éster se puede hidrolizar para formar el ácido carboxílico correspondiente.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el hidróxido de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

El clorhidrato de ácido 2-amino-3-etoxipropanoico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de diversos compuestos orgánicos.

Biología: Se estudia por su posible papel en las vías metabólicas y las interacciones enzimáticas.

Medicina: Se está investigando su posible efecto terapéutico y su papel en el desarrollo de fármacos.

Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos finos.

Mecanismo De Acción

El mecanismo de acción del clorhidrato de ácido 2-amino-3-etoxipropanoico implica su interacción con objetivos moleculares y vías específicos. Se cree que actúa como agonista o antagonista en ciertos sitios receptores, influyendo en varios procesos bioquímicos. Los objetivos moleculares y vías exactos involucrados todavía están bajo investigación, pero se sabe que interactúa con enzimas y receptores en el cuerpo .

Comparación Con Compuestos Similares

El clorhidrato de ácido 2-amino-3-etoxipropanoico se puede comparar con otros compuestos similares, como:

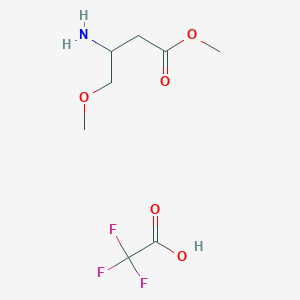

- Clorhidrato de ácido 2-amino-3-metoxipropanoico

- Clorhidrato de ácido 2-amino-3-propoxipropanoico

- Clorhidrato de ácido 2-amino-3-butoxipropanoico

Estos compuestos comparten estructuras similares pero difieren en la longitud y la naturaleza del grupo alcoxi. La singularidad del clorhidrato de ácido 2-amino-3-etoxipropanoico radica en su grupo etoxi específico, que confiere propiedades químicas y físicas distintas .

Propiedades

IUPAC Name |

2-amino-3-ethoxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-2-9-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKWLTYVOFMUAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[5-cyano-2-(ethylamino)pyrimidin-4-yl]piperidine-1-carboxylate](/img/structure/B12314360.png)

![(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12314366.png)

![rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-ol, endo](/img/structure/B12314374.png)

![5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B12314386.png)

![tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B12314403.png)

![4-[2-(Dimethylamino)ethenyl]benzonitrile](/img/structure/B12314407.png)

![2-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B12314414.png)

![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)